
5,5,5-Trifluoropentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5,5-Trifluoropentan-2-one, also known as 5,5,5-trifluoro-2-pentanone, is a chemical compound with the molecular formula C5H7F3O . It has a molecular weight of 140.11 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentanone group (a five-carbon chain with a ketone functional group) with three fluorine atoms attached to the terminal carbon .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of 5,5,5-Trifluorolaevulic Acid : Prepared by acidic hydrolysis of the Claisen condensation product of ethyl trifluoroacetate and diethyl succinate. Further reactions lead to compounds like 5,5,5-trifluoropentane-1,4-diol and 5,5,5-trifluoropenta-1,3-diene (Brown, Burdon, Smith, & Tatlow, 1960).
- Regioselective Synthesis of Trifluoromethylated Pyrazoles : Selective protection of 1,1,1-Trifluoropentane-2,4-dione leads to the creation of structurally unique pyrazoles (Lyga & Patera, 1990).
Applications in Material Science
- Synthesis of 2,4,5-Trifluorobenzoic Acid : A valuable synthetic intermediate for pharmaceuticals and material science. A microflow process allows efficient synthesis with high purity (Deng et al., 2015).
Biosynthesis and Stability Studies
- Biosynthesis of Coiled-Coil Peptides : The inclusion of 5,5,5-trifluoroleucine in coiled-coil peptide biosynthesis in E. coli results in increased peptide stability (Montclare et al., 2009).
Applications in Battery Technology
- High Voltage Stability in Lithium-Ion Batteries : Certain phosphorus-containing molecules, including trifluoropropyl groups, enhance the cycling performance and safety of lithium-ion batteries (Aspern et al., 2017).
Safety and Hazards
作用機序
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,5,5-Trifluoropentan-2-one. For instance, the compound is classified as a flammable liquid and vapour . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be used only outdoors or in a well-ventilated area . These precautions are necessary to prevent potential hazards associated with the compound’s flammability .
特性
IUPAC Name |
5,5,5-trifluoropentan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c1-4(9)2-3-5(6,7)8/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGFMCPOCNISNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1341078-97-4 |
Source


|
| Record name | 5,5,5-Trifluoropentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the primary use of 5,5,5-Trifluoropentan-2-one in the context of the provided research?
A1: The provided research focuses on utilizing this compound, specifically its optically active 4-amino-4-aryl derivatives, as versatile building blocks for synthesizing various chiral heterocyclic compounds. [, , ] These heterocycles, including dihydroazin-2-ones, dihydropyrimidine-2(1H)-ones, dihydropyrimidine-2(1H)-thiones, and tetrahydro-2H-1,4-diazepin-2-ones, often exhibit biological activity and are of interest in medicinal chemistry. [, , , , , ]
Q2: How does the chirality of 4-amino-4-aryl-5,5,5-trifluoropentan-2-ones influence the synthesis of target compounds?
A2: The research highlights the importance of utilizing (S)-(+)-4-amino-4-aryl-5,5,5-trifluoropentan-2-ones as starting materials. This chirality is retained in the final heterocyclic products, leading to the synthesis of enantiomerically pure compounds. [, , , , , , ] Controlling the stereochemistry is crucial in drug development as different enantiomers can exhibit different biological activities.
Q3: Can you provide an example of a specific reaction using (S)-(+)-4-amino-4-aryl-5,5,5-trifluoropentan-2-ones from the research?
A3: One example is the reaction of (S)-(+)-4-amino-4-aryl-5,5,5-trifluoropentan-2-ones with α-chlorobenzyl isocyanates. [, ] This reaction yields (S)-(+)-4-aryl-6-(2-arylethenyl)-4-trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones, a class of compounds that might possess interesting biological properties. [, ]
Q4: What is the significance of the trifluoromethyl group in these synthesized compounds?
A4: While not explicitly discussed in the provided abstracts, the incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry. This group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, ultimately affecting its pharmacological properties.
Q5: Are there any studies on the Structure-Activity Relationship (SAR) of the synthesized compounds?
A5: While the provided abstracts don't delve into specific SAR studies, the synthesis of various derivatives with different aryl substituents suggests an interest in exploring how structural modifications impact biological activity. [, , , , , , ] Further research would be needed to establish detailed SAR information for these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(methylthio)benzamide](/img/structure/B2816316.png)
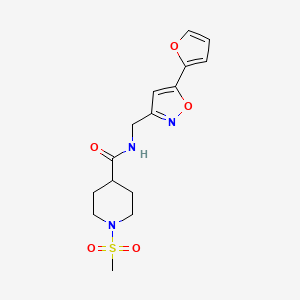
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2816318.png)

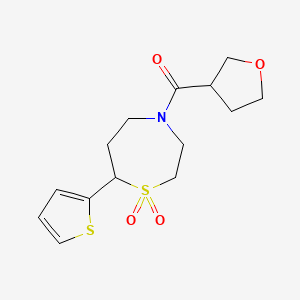
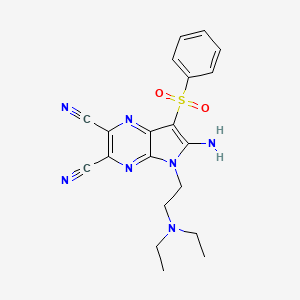
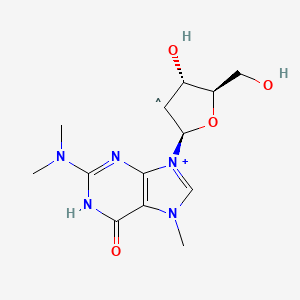
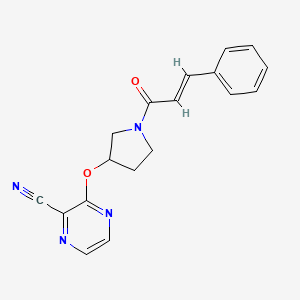
![4-tert-butyl-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2816327.png)
![5-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B2816328.png)
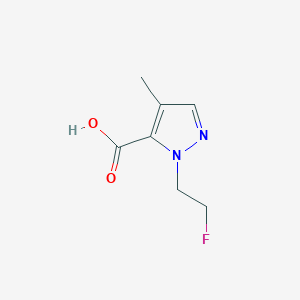
![1-[(5-Fluoropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol](/img/structure/B2816330.png)
